molecular formula C16H16ClNO3S B13440260 Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate

Número de catálogo: B13440260
Peso molecular: 337.8 g/mol
Clave InChI: JBSAZVIMJUOBNB-AWKYBWMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (CAS: 1360923-54-1), commonly referred to as 2-Oxo R-Clopidogrel, is a stereoisomeric impurity of the antiplatelet drug clopidogrel . Structurally, it features a 2-oxo group on the thienopyridine scaffold and an R-configuration at the chiral center, distinguishing it from the active S-enantiomer of clopidogrel. This compound is critical in pharmaceutical quality control, as its presence must be monitored during clopidogrel synthesis .

Propiedades

Fórmula molecular

C16H16ClNO3S

Peso molecular

337.8 g/mol

Nombre IUPAC

methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m1/s1

Clave InChI

JBSAZVIMJUOBNB-AWKYBWMHSA-N

SMILES isomérico

COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

SMILES canónico

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

Origen del producto

United States

Actividad Biológica

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate is a derivative of clopidogrel and belongs to the thienopyridine class of compounds. This compound exhibits significant biological activity primarily as an antiplatelet agent, which is crucial in the management of cardiovascular diseases.

The primary mechanism of action for this compound involves the inhibition of the P2Y12 ADP platelet receptor. By blocking this receptor, methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate prevents platelet activation and aggregation, thereby reducing the risk of thrombus formation in patients with coronary artery disease and other cardiovascular conditions .

Pharmacological Effects

Research indicates that the compound demonstrates:

  • Antiplatelet Activity : Effective in inhibiting platelet aggregation in vitro and in vivo.
  • Cardiovascular Benefits : Used in the prevention of cardiovascular events such as myocardial infarction and stroke due to its antiplatelet properties .

Case Studies and Research Findings

  • Clinical Efficacy : In clinical studies, derivatives of clopidogrel have shown improved outcomes in patients with acute coronary syndromes when compared to standard therapies. The efficacy is linked to the compound's ability to maintain platelet inhibition over extended periods .
  • Safety Profile : Adverse effects are generally mild but can include bleeding complications. Monitoring is essential during therapy to manage risks effectively .

Structure-Activity Relationship (SAR)

The structural modifications in methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate contribute significantly to its biological activity:

  • The chlorophenyl group enhances lipophilicity and receptor binding.
  • The thienopyridine moiety is critical for the interaction with the P2Y12 receptor.
ComponentDescription
Molecular FormulaC16H16ClNO3S
Molecular Weight337.82 g/mol
CAS Number1360923-54-1
Antiplatelet ActivityInhibits P2Y12 receptor
Clinical ApplicationsCardiovascular disease management

Comparación Con Compuestos Similares

Research Findings and Implications

  • Impurity Control : Strict monitoring of 2-Oxo R-Clopidogrel levels is mandated during clopidogrel production to ensure drug safety.
  • Next-Gen Prodrugs : Vicagrel’s optimized metabolic pathway highlights a trend toward bypassing CYP enzymes to improve drug reliability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis involves multi-step protocols, including cyclization of thienopyridine intermediates and stereoselective coupling with 2-chlorophenylacetic acid derivatives. Key parameters for optimization include:

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in analogous thienopyridine syntheses .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .
  • Purification : Use of preparative HPLC with chiral stationary phases ensures enantiomeric purity (critical for the (2R)-configuration) .
    • Data Contradiction : Variations in reported yields (30–70%) may arise from differences in solvent polarity (e.g., DMF vs. THF) or residual moisture. Replicate reactions under anhydrous conditions to validate results .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and stereochemical integrity?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration (e.g., (2R)-stereochemistry) and confirms thienopyridine ring geometry .
  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) to verify enantiomeric excess (>98%) .
  • NMR spectroscopy : Key signals include the methyl ester (δ ~3.7 ppm) and thienopyridine protons (δ 2.5–3.2 ppm for tetrahydro ring protons) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what validation strategies are recommended?

  • Methodological Answer :

  • Docking studies : Use the crystal structure (monoclinic, P21/n space group, β = 100.5°) to model interactions with enzymes like CYP450 isoforms .
  • MD simulations : Simulate solvation effects in physiological pH (7.4) to assess stability of the 2-chlorophenyl and thienopyridine moieties .
  • Validation : Compare predicted binding energies with experimental IC50 values from enzymatic assays (e.g., fluorometric substrate turnover) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?

  • Methodological Answer :

  • Standardized assays : Use identical buffer systems (e.g., 50 mM Tris-HCl) and enzyme batches to minimize inter-lab variability .
  • Metabolite profiling : LC-MS/MS can detect degradation products (e.g., hydrolysis of the methyl ester) that may skew activity .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate SAR trends .

Q. How can chiral resolution of the (2R)-enantiomer be scaled for in vivo studies?

  • Methodological Answer :

  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic mixtures in biphasic systems (e.g., water:ethyl acetate) selectively yields the (2R)-enantiomer .
  • Crystallization-induced diastereomer resolution : Use (1S)-camphorsulfonic acid to form diastereomeric salts, enabling bulk separation .

Q. What are the key structure-activity relationship (SAR) insights for modifying the thienopyridine core to enhance metabolic stability?

  • Methodological Answer :

  • Ring saturation : Fully saturated 2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl reduces oxidative metabolism by CYP3A4 .
  • Substituent effects : Electron-withdrawing groups (e.g., 2-oxo) improve plasma stability but may reduce solubility. Balance via logP optimization (target 2.5–3.5) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.